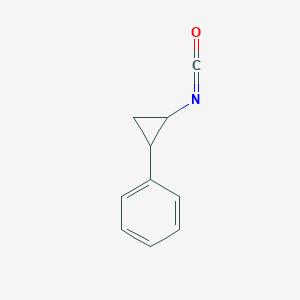

(2-Isocyanatocyclopropyl)benzene

Übersicht

Beschreibung

(2-Isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H9NO It features a benzene ring attached to a cyclopropyl group, which in turn is bonded to an isocyanate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isocyanatocyclopropyl)benzene typically involves the reaction of cyclopropylamine with phosgene to form cyclopropyl isocyanate, which is then reacted with benzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Formation of cyclopropylbenzene oxides.

Reduction: Formation of (2-aminocyclopropyl)benzene.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(2-Isocyanatocyclopropyl)benzene is a chemical compound with applications in scientific research, particularly in the synthesis of various other compounds. It is also known by other names such as Benzene, (2-isocyanatocyclopropyl)- , and has CAS number 63006-15-5 .

Scientific Research Applications

- This compound as an Intermediate: this compound can be used in the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives .

- Glucosylceramide Synthase (GCS) Inhibitors: It can be used as a building block in the creation of GCS inhibitors, useful for treating metabolic diseases such as lysosomal storage diseases . Combination therapies including enzyme replacement therapy (ERT) and small molecule therapy (SMT) may involve compounds derived from this compound to reduce substrate accumulation in patients with lysosomal storage diseases .

- 11β-HSD1 Inhibitors: this compound derivatives are used in the creation of 11β-HSD1 inhibitors . These inhibitors are investigated for the treatment of conditions such as hypertension, hyperlipidemia, cognitive impairment, elevated intra-ocular pressure, bone diseases such as osteoporosis, tuberculosis, leprosy, psoriasis, and impaired wound healing .

trans-2-Phenylcyclopropyl isocyanate, a synonym for this compound, is associated with several hazards :

Wirkmechanismus

The mechanism of action of (2-Isocyanatocyclopropyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

- (2-Isocyanatoethyl)benzene

- (2-Isocyanatopropyl)benzene

- (2-Isocyanatocyclopropyl)phenyl

Comparison: (2-Isocyanatocyclopropyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in both research and industrial applications .

Biologische Aktivität

(2-Isocyanatocyclopropyl)benzene, a compound of interest in various chemical and biological studies, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is an isocyanate derivative with a cyclopropyl group attached to a benzene ring. Its molecular formula is C₉H₈N₂O, and it is characterized by the presence of an isocyanate functional group (-N=C=O), which is known for its reactivity and potential toxicity.

The biological activity of this compound can be attributed to its isocyanate group, which can react with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially resulting in cytotoxic effects.

- Cytotoxicity : Studies have indicated that compounds with isocyanate groups can induce cell death through apoptosis or necrosis. The mechanism often involves oxidative stress and disruption of cellular homeostasis.

- Genotoxicity : Isocyanates have been implicated in DNA damage. Research indicates that exposure to these compounds can lead to chromosomal aberrations and mutations.

Toxicological Studies

Toxicological assessments of this compound have shown that it may exhibit harmful effects on human health. The following table summarizes key findings from various studies:

Case Study 1: Occupational Exposure

A study involving gas station workers exposed to benzene derivatives reported significant health effects, including chromosomal rearrangements and reduced natural killer (NK) cell counts. These findings suggest a correlation between occupational exposure to isocyanates and adverse health outcomes, including miscarriages among female workers .

Case Study 2: Genotoxicity Assessment

Using benzene as a case study for assessing genotoxicity frameworks, researchers evaluated the accumulated data on genetic damage associated with exposure to benzene derivatives. The study highlighted the importance of understanding the mechanisms of genetic damage induced by these compounds and their implications for human health risk assessment .

Eigenschaften

IUPAC Name |

(2-isocyanatocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUXVJAFBUZREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N=C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63006-15-5 | |

| Record name | (2-isocyanatocyclopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.